(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354486-68-2
VCID: VC2691044
InChI: InChI=1S/C17H22ClNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Cl
Molecular Formula: C17H22ClNO6
Molecular Weight: 371.8 g/mol

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid

CAS No.: 1354486-68-2

Cat. No.: VC2691044

Molecular Formula: C17H22ClNO6

Molecular Weight: 371.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid - 1354486-68-2

Specification

CAS No. 1354486-68-2
Molecular Formula C17H22ClNO6
Molecular Weight 371.8 g/mol
IUPAC Name (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H22ClNO6/c1-17(2,3)25-16(22)19-9-11(8-13(19)15(20)21)24-14-6-5-10(23-4)7-12(14)18/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1
Standard InChI Key PGSZMCZNNFLRSE-AAEUAGOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)OC)Cl
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)OC)Cl

Introduction

Chemical Structure and Identity

Structural Characteristics

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid contains a pyrrolidine core with specific stereochemistry at positions 2 and 4. The designation (2S,4S) indicates that both stereogenic centers have the S configuration, which is critical for its potential biological activities. The compound features a carboxylic acid group at position 2 and a 2-chloro-4-methoxyphenoxy substituent at position 4. Additionally, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting strategy in peptide chemistry and organic synthesis .

Chemical Identifiers and Properties

The compound is characterized by several key identifiers and physicochemical properties that distinguish it from related compounds, as detailed in Table 1.

Table 1: Chemical Identifiers and Properties

PropertyValue
Chemical Name(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid
IUPAC Name(2S,4S)-4-(2-chloro-4-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
CAS Number1354486-68-2
Molecular FormulaC₁₇H₂₂ClNO₆
Molecular Weight371.8 g/mol
ChemSpider ID25074930
Monoisotopic Mass371.113565

These properties are essential for the identification, characterization, and quality control of this compound in research and development settings .

Physical and Chemical Properties

Stereochemistry Significance

The (2S,4S) stereochemistry of the compound is crucial for its potential biological activity and chemical reactivity. This specific stereochemical configuration affects:

  • The spatial arrangement of the functional groups

  • The conformational preferences of the pyrrolidine ring

  • The binding affinity to potential biological targets

  • The reactivity pattern in chemical transformations

The cis relationship between the carboxylic acid at position 2 and the phenoxy substituent at position 4 creates a distinct three-dimensional structure that may be critical for molecular recognition in biological systems .

Applications in Research and Development

Synthetic Building Block

The compound serves as a valuable building block in organic synthesis due to several key features:

  • Protected Nitrogen: The Boc-protected nitrogen allows selective reactivity at other functional groups while preventing unwanted side reactions at the nitrogen center.

  • Carboxylic Acid Group: This functional group provides a handle for coupling reactions, particularly in peptide synthesis and amide bond formation.

  • Defined Stereochemistry: The well-defined stereochemistry at two centers allows for stereoselective synthesis of more complex molecules.

  • Functionalized Aromatic Group: The 2-chloro-4-methoxyphenoxy substituent provides opportunities for further functionalization through various aromatic chemistry techniques .

Comparative Analysis with Related Compounds

Structural Variations in Pyrrolidine Derivatives

A comparison of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid with structurally related compounds reveals important structure-activity relationships, as outlined in Table 2.

Table 2: Comparison with Related Pyrrolidine Derivatives

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid1354486-68-2371.8Reference compound
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-fluorophenoxy)-2-pyrrolidinecarboxylic acid1135226-98-0359.77Contains fluoro instead of methoxy group
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid1135226-64-0375.34Contains trifluoromethyl instead of chloro and methoxy groups
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acid869682-11-1341.79Lacks the methoxy group
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylic acid1354487-10-7337.38Lacks the chloro group
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid96314-29-3291.34Direct phenyl attachment instead of phenoxy linkage
(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid203866-13-1233.24Simple fluoro substituent instead of phenoxy group

This comparison illustrates how systematic modifications to the core structure can produce a family of related compounds with potentially diverse biological activities and physicochemical properties .

Structure-Activity Relationships

The halogen substitutions (chloro, fluoro) and methoxy groups on the phenoxy substituent can significantly influence:

  • Lipophilicity: The presence of halogens typically increases lipophilicity, affecting membrane permeability and distribution in biological systems.

  • Electronic Properties: The electron-withdrawing and electron-donating effects of substituents influence reactivity and binding interactions.

  • Metabolic Stability: Halogenation can block metabolic hotspots, potentially extending the half-life of the compound in biological systems.

  • Hydrogen Bonding: The methoxy group can participate in hydrogen bonding as an acceptor, influencing binding affinity to target proteins .

Analytical Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be a primary method for assessing the purity of this compound. Reversed-phase HPLC with UV detection would be particularly suitable due to the presence of the aromatic ring and carbonyl groups, which provide good UV absorbance characteristics.

Synthetic Approaches

Stereochemical Control

The key challenge in synthesizing this compound is establishing and maintaining the correct stereochemistry at both the C-2 and C-4 positions. This typically requires either:

  • Starting with compounds that already have the required stereochemistry (e.g., L-4-hydroxyproline)

  • Employing stereoselective reactions to introduce the required stereochemistry

  • Resolution of diastereomeric mixtures at appropriate stages of the synthesis

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